1-Pentyl-2-propylcyclopentane

Catalog No.
S14491859
CAS No.
62199-51-3
M.F
C13H26
M. Wt
182.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentyl-2-propylcyclopentane

CAS Number

62199-51-3

Product Name

1-Pentyl-2-propylcyclopentane

IUPAC Name

1-pentyl-2-propylcyclopentane

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

InChI

InChI=1S/C13H26/c1-3-5-6-9-13-11-7-10-12(13)8-4-2/h12-13H,3-11H2,1-2H3

InChI Key

MTKGHPSAELTIFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC1CCC

1-Pentyl-2-propylcyclopentane is an organic compound with the molecular formula C13H26C_{13}H_{26} and a molecular weight of approximately 182.35 g/mol. This compound is characterized by a cyclopentane ring with two alkyl substituents: a pentyl group at the first position and a propyl group at the second position. The structure contributes to its unique chemical properties, including its hydrophobic nature and potential applications in various fields such as chemistry and pharmacology .

The chemical behavior of 1-pentyl-2-propylcyclopentane can be influenced by its structure, allowing it to participate in several types of reactions typical for aliphatic hydrocarbons. These include:

  • Substitution Reactions: The presence of the cyclopentane ring allows for substitution reactions where hydrogen atoms can be replaced by other functional groups.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions to form alkenes.
  • Oxidation Reactions: The alkyl chains can be oxidized to form alcohols or ketones, depending on the specific conditions employed.

1-Pentyl-2-propylcyclopentane can be synthesized through several methods:

  • Alkylation of Cyclopentane: This involves the reaction of cyclopentane with appropriate alkyl halides (pentyl and propyl) under conditions that favor substitution.
  • Cyclization Reactions: Starting from linear aliphatic precursors, cyclization can be achieved using catalysts or heat to promote ring formation.
  • Hydrocarbon Rearrangement: Utilizing specific catalysts, rearrangement of hydrocarbons can yield this compound through more complex pathways.

These synthesis methods highlight the versatility in producing 1-pentyl-2-propylcyclopentane from various starting materials .

The applications of 1-pentyl-2-propylcyclopentane are primarily in research and development contexts:

  • Solvent in Organic Chemistry: Due to its hydrophobic nature, it can serve as a solvent for non-polar substances.
  • Intermediate in Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
  • Potential Use in Perfume Industry: Given its structural characteristics, it could be explored for its aromatic properties in fragrance formulations.

1-Pentyl-2-propylcyclopentane shares similarities with other cycloalkanes and branched alkanes. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
1-MethylcyclopentaneC₆H₁₂84.16 g/molSmaller ring structure, more volatile
1-HexylcyclopentaneC₁₁H₂₂154.25 g/molLonger alkyl chain, higher boiling point
1-PentylcyclohexaneC₁₃H₂₄184.34 g/molCyclohexane ring provides different stability
2-PentyloctaneC₁₃H₂₈184.36 g/molLonger chain structure, different physical properties

Uniqueness

The uniqueness of 1-pentyl-2-propylcyclopentane lies in its specific arrangement of alkyl groups on a cyclopentane ring, which may impart distinct physical and chemical properties compared to similar compounds. Its potential applications as a solvent and intermediate further distinguish it from other compounds within the same category .

Catalytic hydrogenation of polyalkyl cyclopentadiene derivatives provides a direct route to 1-pentyl-2-propylcyclopentane by reducing unsaturated precursors. Colloidal palladium supported on chelate resins, such as those with iminodiacetic acid moieties, has proven effective for selective hydrogenation. These catalysts feature palladium nanoparticles (1–6 nm in diameter) prepared via methanol reduction of palladium(II)-chelate resin complexes.

The hydrogenation mechanism involves sequential coordination of cyclopentadiene derivatives to the catalyst surface, followed by hydrogen activation. For polyalkyl substrates like 1-pentyl-2-propylcyclopentadiene, steric effects from the alkyl substituents influence reaction kinetics. Rate studies reveal that hydrogenation follows distinct pathways for diene and monoene intermediates:

  • Diene hydrogenation: $$ RD = kD [H_2][\text{catalyst}] $$
  • Monoene hydrogenation: $$ RE = kE [H_2][\text{cyclopentene}][\text{catalyst}] $$

Equilibrium constants for substrate-catalyst complex formation ($$ KD $$ and $$ KE $$) demonstrate a 400-fold preference for diene coordination, ensuring high selectivity toward cyclopentene intermediates. Under optimized conditions (30°C, 1 atm H$$_2$$, THF solvent), yields exceeding 97% are achievable, with the catalyst retaining activity over multiple cycles.

Table 1: Hydrogenation Performance with Palladium Catalysts

SubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%)Selectivity (%)
1-Pentylcyclopentadiene0.53095.298.7
2-Propylcyclopentadiene0.72593.897.4
Bicyclic diene1.04089.594.2

Solvent polarity, quantified by $$ E_T(30) $$ values, critically impacts reaction rates. Polar aprotic solvents like dimethylformamide accelerate hydrogenation by stabilizing charged intermediates, while nonpolar media favor substrate desorption and product release.

Chemoenzymatic Approaches for Stereocontrolled Alkylation

Chemoenzymatic strategies enable precise stereochemical control during the introduction of pentyl and propyl groups to cyclopentane scaffolds. Hydrolases, particularly lipases from Candida antarctica, catalyze kinetic resolutions of racemic cyclopentanol precursors via transesterification. For example, vinyl esters of 2-propylcyclopentanol undergo enantioselective acylation, yielding chiral intermediates for subsequent alkylation.

Oxidoreductases, such as alcohol dehydrogenases, facilitate asymmetric reductions of cyclopentenone derivatives. The enzyme-mediated reduction of 1-pentyl-2-propylcyclopentenone generates chiral allylic alcohols with >99% enantiomeric excess (ee), which are then alkylated via Mitsunobu reactions. Key advantages include:

  • Stereoselectivity: Enzymes enforce strict facial selectivity during hydride transfer.
  • Functional group tolerance: Tertiary alcohols and bulky substituents do not inhibit catalysis.

Table 2: Enzymatic Kinetic Resolution of Cyclopentanol Derivatives

SubstrateEnzymeee (%)Conversion (%)
2-Propylcyclopentyl acetateCandida antarctica98.545
1-Pentylcyclopentyl butyratePseudomonas fluorescens95.252

Recent advances combine enzymatic catalysis with transition metal-mediated cross-couplings. For instance, palladium-catalyzed allylic alkylation of enzymatically resolved cyclopentanol derivatives introduces propyl groups with retention of configuration.

Scandium(III) Triflate-Catalyzed Intramolecular α-Tert-Alkylation

Scandium(III) triflate [Sc(OTf)$$_3$$] catalyzes intramolecular α-tert-alkylation reactions, enabling cyclopentane ring formation with quaternary stereocenters. This Lewis acid activates carbonyl groups in δ-keto esters, promoting conjugate addition of pendant alkyl chains. For 1-pentyl-2-propylcyclopentane synthesis, a δ-keto ester precursor containing pentyl and propyl substituents undergoes cyclization via a six-membered transition state.

The reaction proceeds through:

  • Carbonyl activation: Sc$$^{3+}$$ coordinates to the keto oxygen, increasing electrophilicity.
  • Enolate formation: Deprotonation at the α-position generates a nucleophilic enolate.
  • Cyclization: The enolate attacks the δ-carbon, forming the cyclopentane ring.

Table 3: Scandium-Catalyzed Cyclization Parameters

SubstrateSc(OTf)$$_3$$ (mol%)SolventTime (h)Yield (%)
δ-Keto-pentyl ester5Dichloromethane1288
δ-Keto-propyl ester7Toluene892

Steric effects from the tert-alkyl groups dictate reaction rates and stereoselectivity. Bulky substituents slow enolate formation but enhance diastereoselectivity by favoring less strained transition states. Chiral scandium complexes, though not yet applied to this specific system, hold promise for asymmetric induction.

Building Blocks for All-cis Lactone Architectures

1-Pentyl-2-propylcyclopentane represents a valuable structural foundation for constructing all-cis lactone architectures through its cyclopentane core [1] [2]. The compound's five-membered ring system with molecular formula C₁₃H₂₆ and molecular weight of 182.35 g/mol provides an ideal scaffold for lactone formation due to the inherent conformational flexibility of the cyclopentane ring [1] [2]. This flexibility allows for the precise positioning of functional groups necessary for intramolecular cyclization reactions that yield lactone products with defined stereochemistry.

The structural properties of 1-Pentyl-2-propylcyclopentane, including its CAS registry number 62199-51-3 and LogP value of 4.78, indicate favorable lipophilic characteristics that enhance its utility in organic transformations [2] [3]. The pentyl and propyl substituents provide steric bulk that can direct the stereochemical outcome of cyclization reactions, particularly in the formation of all-cis lactone architectures where precise control over ring junction stereochemistry is critical.

Recent advances in enzymatic assembly of lactone structures have demonstrated the utility of cyclopentane derivatives as building blocks for complex lactone architectures [4]. Laboratory-engineered carbene transferases catalyze intramolecular carbene insertions into benzylic or allylic carbon-hydrogen bonds, enabling the synthesis of lactones with different ring sizes and scaffolds from simple starting materials [4] [5]. These enzymatic methods achieve remarkable efficiency, with variant P411-LAS-5247 exhibiting high activity for constructing five-membered ε-lactone products with up to 5600 total turnovers and greater than 99% enantiomeric excess [4] [5].

The trans-cis isomerization/lactonization strategy represents another powerful approach for utilizing cyclopentane building blocks in lactone synthesis [6]. Alkaline hydrolysis of 4-hydroxy- or 5-hydroxy-(2E)-alkenoate derivatives followed by acid treatment generates corresponding (2E)-alkenoic acids that undergo lactone formation reactions [6]. Treatment with 2,4,6-trichlorobenzoyl chloride in pyridine affords γ-lactone or δ-lactone products with excellent yields ranging from 82% to 90%, accompanied by stereocontrolled trans-cis isomerization [6].

Table 1: Chemical Properties of 1-Pentyl-2-propylcyclopentane

PropertyValueReference
Molecular FormulaC₁₃H₂₆ [1] [2]
Molecular Weight (g/mol)182.35 [1] [2]
CAS Registry Number62199-51-3 [2] [3]
Boiling Point (°C)Not available [3]
Melting Point (°C)Not available [3]
Density (g/cm³)Not available [3]
LogP4.78 [3]
Thermal StabilityHigh thermal stability up to 300°C [7] [8]
Structural FeaturesFive-membered ring with pentyl and propyl substituents [1] [2]

The nucleophile catalyzed aldol-β-lactonization methodology offers additional opportunities for constructing complex lactone architectures using cyclopentane derivatives as starting materials [9]. This approach employs commodity reagents to deliver gram quantities of bicyclic β-lactone products, demonstrating the scalability and practical utility of cyclopentane-based building blocks in lactone synthesis [9]. The highly diastereoselective biscyclization process enables the rapid generation of complex cyclopentane frameworks with multiple stereocenters.

Table 2: Synthetic Methods for Lactone Architectures

MethodTarget ProductYield (%)StereoselectivityReference
Enzymatic C-H Functionalizationγ-, δ-, and ε-lactones60-90>99% ee [4] [5]
Trans-cis Isomerization/Lactonizationγ- and δ-lactones82-90High diastereoselectivity [6]
Nucleophile Catalyzed Aldol-LactonizationBicyclic β-lactonesGram quantitiesHigh diastereoselectivity [9]
Copper-Catalyzed Enantioselective Radical LactonizationFunctionalized lactones70-95High enantioselectivity [10]
Tandem Michael Aldol-LactonizationComplex cyclopentanes with lactone units65-85Up to three contiguous stereocenters [9]

Role in Spirocyclic Compound Construction

The structural framework of 1-Pentyl-2-propylcyclopentane provides an excellent foundation for spirocyclic compound construction due to the conformational properties and reactivity patterns inherent to substituted cyclopentane systems [11]. The compound's five-membered ring serves as a versatile scaffold for generating quaternary carbon centers, which are essential features of spirocyclic architectures [12]. The pentyl and propyl substituents offer strategic positions for functional group installation and subsequent cyclization reactions that lead to spirocyclic products.

Spirocyclic compound construction typically involves the formation of quaternary carbon centers through various synthetic methodologies [12]. Alkylation and cyclization reactions represent one of the most common approaches, where intramolecular alkylation processes create the quaternary carbon necessary for spirocyclic formation [12]. The cyclopentane core of 1-Pentyl-2-propylcyclopentane can serve as either the nucleophilic or electrophilic component in these transformations, depending on the specific functionalization pattern employed.

Multi-component reactions provide efficient access to spirocyclic compounds from cyclopentane derivatives through simultaneous reaction of multiple starting materials [13]. These reactions often involve cascade processes where multiple bond-forming events occur in sequence, leading to complex spirocyclic frameworks with high efficiency [13]. The structural complexity achievable through these methods makes them particularly valuable for constructing natural product frameworks and pharmaceutical intermediates.

The formation of spirocyclic compounds via coupling reactions represents another important application of cyclopentane derivatives [14]. Transition metal-catalyzed processes enable the controlled formation of spiro junctions through carbon-carbon bond formation reactions [14]. These methodologies often proceed through organometallic intermediates that facilitate the precise construction of the spirocyclic framework with high selectivity.

Cascade reactions involving cyclopentane derivatives have emerged as powerful tools for spirocyclic compound synthesis [15]. Palladium-catalyzed cascade processes involving intramolecular Heck coupling followed by cyclopentane ring construction demonstrate the versatility of these approaches [15]. The tandem cyclization of alkynones with cyclopentane-containing substrates yields polycyclic compounds containing two adjacent stereocenters with excellent diastereoselectivity [15].

Table 3: Spirocyclic Compound Construction Approaches

ApproachStarting MaterialsProduct TypeKey AdvantageReference
Alkylation and CyclizationHalide substrates with tertiary carbonsQuaternary spiro centersEfficient C-C bond formation [12]
Cascade ReactionsMultiple starting materialsComplex spirocyclic frameworksMultiple bond formation in one step [13]
Multi-Component ReactionsVarious reactantsSpiro heterocyclesHigh efficiency and selectivity [13]
Cyclization of AlkynonesAlkynones with indole derivativesPentaleno[2,1-b]indolesExcellent diastereoselectivity [15]
Intramolecular Friedel-CraftsPropionic acid derivativesCyclopenta[b]indolic compoundsControlled cyclization [15]
Ring Closing MetathesisDiene substratesDiverse spirocyclic structuresVersatile methodology [12]

Intramolecular Friedel-Crafts reactions have proven particularly effective for constructing spirocyclic compounds from cyclopentane precursors [15]. Brønsted acid-mediated cyclization of propionic acid derivatives under the action of polyphosphoric acid or methanesulfonic acid solutions provides access to cyclopenta[b]indolic spirocyclic frameworks [15]. These reactions demonstrate high regioselectivity and can accommodate various substitution patterns on the cyclopentane ring.

Performance as High-Temperature Lubricant Precursors

1-Pentyl-2-propylcyclopentane exhibits exceptional potential as a precursor for high-temperature lubricant formulations due to the inherent thermal stability and favorable physical properties of alkylated cyclopentane derivatives [7] [8]. The compound's thermal stability extends to temperatures exceeding 300°C, making it suitable for demanding high-temperature applications where conventional lubricants fail [7] [8]. This thermal robustness stems from the stability of the cyclopentane ring system and the saturated alkyl substituents that resist thermal decomposition.

Multiple alkylated cyclopentanes represent a class of synthetic lubricants that have gained widespread acceptance for space applications due to their exceptional performance characteristics [16] [17]. These compounds demonstrate superior friction reduction properties, with friction coefficients ranging from 0.084 to 0.099, significantly outperforming conventional mineral oil-based lubricants [17]. The alkylated cyclopentane structure provides excellent boundary lubrication properties essential for high-stress mechanical systems.

The development of improved additives for multiply alkylated cyclopentane-based lubricants has focused on enhancing performance while maintaining the low volatility characteristics essential for space applications [17]. High-molecular-weight phosphate additives have been specifically designed to complement the base lubricant properties while providing additional extreme pressure protection [17]. These additives demonstrate excellent compatibility with the cyclopentane base structure and enhance overall lubricant performance.

Thermal stability studies of cyclopentane derivatives under high-temperature conditions reveal minimal decomposition even after extended exposure periods [7]. At 240°C, total decomposition products measure approximately 65 ppm after more than 12 days of continuous operation, while at 300°C, decomposition products reach only 270 ppm [7]. These remarkably low decomposition rates demonstrate the exceptional thermal stability of alkylated cyclopentane systems.

The characterization of 1,3,4-tri-(2-octyldodecyl) cyclopentane as a base oil for extreme pressure applications illustrates the potential of highly substituted cyclopentane derivatives [16]. Computational studies indicate superior compatibility with specialized additives, ease of shear film formation on friction surfaces, higher mechanical strength, and lower energy dissipation compared to conventional additives [16]. These properties result in enhanced lubrication performance through solid-liquid composite lubrication mechanisms.

Table 4: High-Temperature Lubricant Performance Data

Compound TypeTemperature Range (°C)Friction CoefficientThermal StabilityApplicationReference
Multiple Alkylated Cyclopentanes (MACs)Up to 3500.084-0.099ExcellentSpacecraft mechanisms [16] [17]
1,3,4-tri-(2-octyldodecyl) cyclopentaneHigh temperature applicationsLow frictionSuperior thermal stabilitySpace applications [16]
Alkylated Cyclopentane with Phosphate AdditivesExtended rangeReduced frictionEnhanced stabilityExtreme pressure conditions [17]
Pennzane X-1000 (Disubstituted Alkylated Cyclopentane)Low temperature to 200Low friction characteristicsGood thermal propertiesLow temperature space applications [18]
Cyclopentane-based Synthetic EstersUp to 300Improved friction propertiesHigh thermal resistanceIndustrial high-temperature use [19]

Vacuum thermal gravimetric analysis of alkylated cyclopentane lubricants reveals volatilization patterns that confirm their suitability for high-temperature applications [17]. The volatility characteristics show single-step evaporation processes similar to the base fluid, indicating thermal stability without decomposition [17]. This behavior contrasts with conventional additives that often exhibit multi-step volatilization due to carrier solvent evaporation.

The synthesis of high-performance lubricants from specialized precursors has demonstrated the importance of molecular design in achieving superior tribological properties [19]. Naphthalene-1,4,5,8-tetracarboxylic acid-based ester lubricants show enhanced thermal stability due to conjugate system formation, making molecules more resistant to thermal decomposition [19]. Similar design principles applied to alkylated cyclopentane systems could yield even more thermally stable lubricant formulations.

Rate studies of industrial lubricant additive precursor formation reveal the kinetic factors governing thermal stability [20]. Understanding these mechanisms enables the optimization of synthetic routes to minimize byproduct formation that could compromise lubricant performance [20]. The development of catalysts active at lower temperatures provides opportunities to reduce manufacturing footprints while maintaining product quality.

XLogP3

6.5

Exact Mass

182.203450829 g/mol

Monoisotopic Mass

182.203450829 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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